molecular formula C16H14N2O3S B3018055 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide CAS No. 478258-14-9

3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide

Cat. No.: B3018055
CAS No.: 478258-14-9
M. Wt: 314.36
InChI Key: WYXPYGMVWQTHEJ-JXMROGBWSA-N
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Description

3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide is an organic compound that features both a methylthio group and a nitrophenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-(methylthio)benzaldehyde and 3-nitroaniline.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-(methylthio)benzaldehyde with 3-nitroaniline under acidic conditions.

    Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylthio group may also contribute to the compound’s activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-N-(3-nitrophenyl)acrylamide: Lacks the methylthio group, which may result in different chemical and biological properties.

    3-(4-Methoxyphenyl)-N-(3-nitrophenyl)acrylamide: Contains a methoxy group instead of a methylthio group, potentially altering its reactivity and applications.

    3-(4-Chlorophenyl)-N-(3-nitrophenyl)acrylamide: Features a chlorine atom, which can significantly impact its chemical behavior and biological activity.

Uniqueness

3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide is unique due to the presence of both a methylthio group and a nitrophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-N-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-22-15-8-5-12(6-9-15)7-10-16(19)17-13-3-2-4-14(11-13)18(20)21/h2-11H,1H3,(H,17,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXPYGMVWQTHEJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-14-9
Record name 3-(4-(METHYLTHIO)PHENYL)-N-(3-NITROPHENYL)ACRYLAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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